molecular formula C10H13NO B1530854 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne CAS No. 1824056-69-0

3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne

Cat. No.: B1530854
CAS No.: 1824056-69-0
M. Wt: 163.22 g/mol
InChI Key: OZDSVJHEGDGVFD-UHFFFAOYSA-N
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Description

Product Overview 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is an organic compound with the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol [ ]. This chemical is characterized by a piperidine ring substituted with a tertiary alcohol group bearing two ethynyl (acetylene) functionalities, making it a versatile building block for chemical synthesis and pharmaceutical research [ ]. Research Value and Potential Applications The piperidine ring is a fundamental structural motif in medicinal chemistry and is present in a wide array of biologically active molecules and approved drugs [ ]. Compounds featuring the piperidine nucleus have been utilized in research as anticancer, antiviral, antimicrobial, and antipsychotic agents, among other therapeutic areas [ ]. The unique structure of this compound, which combines the piperidine scaffold with highly reactive diyne groups, makes it a valuable intermediate for constructing more complex molecules for drug discovery and development. Its potential applications align with research into novel compounds with cytotoxic properties, similar to other 1,4-pentadiene derivatives that have shown promise in scientific studies [ ]. Physical and Chemical Properties The following are predicted property values for this compound [ ]: - Boiling Point: 270.8 ± 25.0 °C - Density: 1.086 ± 0.06 g/cm 3 - pKa: 11.01 ± 0.29 Handling and Compliance This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory or industrial applications by qualified professionals.

Properties

IUPAC Name

3-piperidin-4-ylpenta-1,4-diyn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSVJHEGDGVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C#C)(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-piperidone with various aryl aldehydes, leading to a series of derivatives that exhibit significant biological activity. The structural modifications around the piperidine ring and the pentadiyne chain are crucial for enhancing the compound's efficacy against specific cancer cell lines.

Biological Activity

Cytotoxicity : Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, compounds derived from this structure have shown high toxicity towards human colorectal adenocarcinoma cells (HT-29) and lymphoid leukemia cells (CEM) while being less toxic to non-malignant cells such as human foreskin fibroblasts (Hs27) .

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (µM)Selectivity Index
HT-29 (Colorectal)< 1High
Colo-205 (Colorectal)< 2Moderate
CEM (Lymphoid)< 1High
Hs27 (Fibroblast)> 10Low

Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction, characterized by caspase-3 activation and mitochondrial membrane potential depolarization . Additionally, these compounds may interact with cellular thiols, contributing to their reactivity and subsequent biological effects .

Pharmacological Potential

Neurotransmitter Transporters : Some studies suggest that derivatives of this compound may exhibit affinity for neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in treating central nervous system disorders .

Table 2: Affinity for Neurotransmitter Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound6.237.56456

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Colon Cancer Treatment : In vivo studies using mouse models have shown that compounds based on the pentadiyne structure significantly reduce tumor size in colon cancer xenografts compared to controls .
  • Neuroprotective Effects : In models of neurodegenerative diseases, derivatives have been observed to enhance locomotor activity and exhibit neuroprotective properties through modulation of neurotransmitter levels .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural characteristics to 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne exhibit notable biological activities, particularly in anticancer applications. The compound's ability to interact with cellular thiols positions it as a potential candidate for developing novel antineoplastic agents.

Anticancer Properties

A study highlighted the importance of compounds containing a dienone structure , which includes the 1,5-diaryl-3-oxo-1,4-pentadienyl moiety found in several antineoplastics. These compounds have shown:

  • Cytotoxicity : Various derivatives have demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications to the piperidine ring can enhance their potency .
  • Mechanisms of Action : The mechanisms include inducing apoptosis, inhibiting macromolecular biosynthesis, and affecting mitochondrial respiration . For instance, specific derivatives have been observed to lower hepatic glutathione levels in murine models, confirming their role as thiol alkylators .

Case Study 1: Cytotoxicity Evaluation

In a comparative study of related compounds, various analogs of this compound were synthesized and tested for their cytotoxicity against murine L1210 cells. The results indicated:

  • IC₅₀ Values : Certain derivatives exhibited IC₅₀ values as low as 16 pM, showcasing their potent cytotoxic effects .
  • Molecular Modifications : Alterations to the basic structure significantly influenced cytotoxicity; for example, replacing substituents on the piperidine ring led to variations in potency .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of diaryldienones related to the compound:

  • Multiple Sites of Action : The research emphasized the need for anticancer agents that act on multiple targets within cancer cells to overcome resistance mechanisms commonly seen with traditional therapies .
  • In Vivo Studies : In vivo studies demonstrated that large doses of these compounds could be tolerated without significant toxicity, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,4-Pentadiyne (HCCCH₂CCH)
  • Molecular Formula : C₅H₄
  • Molecular Weight : 64.08 g/mol
  • Key Features : A linear hydrocarbon with two terminal acetylene groups. Lacks hydroxyl or piperidyl substituents.
  • Structural Data: Microwave spectral studies reveal a dipole moment of 0.516(5) D, with bond angles suggesting either a tetrahedral CCC angle (~113°) or slight nonlinearity in acetylene groups (~3–4° deviation) . Rotational constants and centrifugal distortion parameters are well-documented (Table 3 in ).
  • Reactivity : Undergoes cycloaddition reactions (e.g., with methyl azide under click conditions) and serves as a precursor for borabenzenes and arsanzenebene via transmetallation or heterocycle formation .
  • Applications: Used in synthesizing aromatic heterocycles and organoboron compounds .
1,4-Pentadiyn-3-ol
  • Molecular Formula : C₅H₄O
  • Molecular Weight : ~80.09 g/mol (estimated)
  • Key Features : Contains a hydroxyl group at the 3-position but lacks the 4-piperidyl substituent.
  • Applications: Limited data, but structurally analogous alcohols often serve as intermediates in organic synthesis .

Comparative Analysis

Table 1: Structural and Functional Comparison
Property 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne 1,4-Pentadiyne 1,4-Pentadiyn-3-ol
Molecular Formula C₁₀H₁₃NO C₅H₄ C₅H₄O
Molecular Weight (g/mol) 163.22 64.08 ~80.09
Key Functional Groups Hydroxyl, 4-piperidyl, diyne Terminal diynes Hydroxyl, diyne
Dipole Moment Not reported 0.516(5) D Not reported
Reactivity Potential for salt formation (e.g., methylation) Cycloaddition, heterocycle synthesis Likely oxidation/esterification
Applications Discontinued commercial use Organoboron chemistry Synthetic intermediate (hypothesized)
Key Observations :

This may influence solubility and biological activity.

Reactivity Divergence :

  • The target compound’s piperidyl group could enable nucleophilic reactions or salt formation (e.g., methylation to triazolium salts, as seen in related syntheses ).
  • 1,4-Pentadiyne’s terminal alkynes favor cycloaddition and metallacycle formation, critical in materials science .

Data Gaps : Physical properties (melting/boiling points, solubility) for this compound are unavailable, limiting direct comparisons.

Preparation Methods

3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne contains a piperidine ring substituted at the 4-position, with a hydroxy group and a 1,4-pentadiyne chain. The synthetic challenge lies in the selective functionalization of the piperidine ring and the introduction of the conjugated diyne system without side reactions or degradation.

Synthesis of the 3-Hydroxy-4-piperidyl Intermediate

A critical precursor in the preparation of this compound is 3-hydroxypiperidine. The most efficient and high-yielding method for synthesizing 3-hydroxypiperidine involves catalytic hydrogenation of 3-hydroxypyridine using a rhodium-nickel/carbon bimetallic catalyst under mild conditions:

  • Catalyst and Conditions : Rhodium-nickel/carbon (10% Rh, 1% Ni), phosphoric acid additive, hydrogen atmosphere at 3 atm, room temperature (25°C), reaction time of 3 hours.
  • Solvent : Isopropanol is preferred for its solvent properties and reaction efficiency.
  • Procedure : 3-hydroxypyridine is dissolved in isopropanol with phosphoric acid, then hydrogenated in the presence of the catalyst. After completion, hydrogen gas is released, catalyst filtered, and the product purified by reduced-pressure distillation.
  • Yield and Purity : Approximately 96% yield with high purity confirmed by 1H NMR analysis.

This method offers advantages of mild reaction conditions, high atom economy, and scalability.

The introduction of the 1,4-pentadiyne chain to the 3-hydroxy-4-piperidyl intermediate requires selective alkynylation techniques. While specific detailed synthetic routes for this exact compound are scarce in open literature, general strategies for similar compounds include:

  • Use of alkynylation reagents such as propargyl bromide or other diynyl precursors under nucleophilic substitution conditions.
  • Protection of the hydroxy group during alkynylation to prevent side reactions.
  • Subsequent deprotection and purification steps.

Reliable preparation protocols emphasize careful solvent selection and temperature control to maintain the integrity of the sensitive diyne functionality.

Preparation of Stock Solutions and Formulations

For research applications, this compound is often provided as a stock solution due to solubility and stability considerations:

Parameter Details
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Solubility Requires selection of appropriate solvents; DMSO commonly used
Storage Conditions Store at room temperature, away from moisture; stock solutions stored at -80°C for up to 6 months or -20°C for 1 month
Preparation of Stock Solutions Concentrations typically prepared at 1 mM, 5 mM, or 10 mM by dissolving weighed amounts in DMSO or other solvents
Formulation for In Vivo Use Stepwise addition of solvents such as DMSO master liquid, PEG300, Tween 80, corn oil, and water with mixing and clarification at each step to ensure clarity

The stepwise solvent addition and use of physical methods like vortexing, ultrasound, or warm water baths enhance solubility and solution clarity.

Summary Data Table for Stock Solution Preparation

Weight of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 6.1267 1.2253 0.6127
5 30.6335 6.1267 3.0634
10 61.267 12.2534 6.1267

Research Findings and Practical Notes

  • The hydrogenation method for preparing 3-hydroxypiperidine is notable for its high yield and mild conditions, making it suitable for scale-up and industrial synthesis.
  • The preparation of the final compound requires careful solvent and reagent handling to preserve the diyne moiety.
  • Clarity of solutions during formulation is critical, especially for in vivo applications, necessitating stepwise solvent addition and physical agitation.
  • Stability considerations dictate storage at low temperatures and avoidance of repeated freeze-thaw cycles.

Q & A

Q. Key parameters for optimization :

  • Catalyst loading : Incremental testing of CuI (0.5–2 mol%) to balance reactivity and side reactions.
  • Temperature : Lower temperatures (0–25°C) to stabilize intermediates and prevent diyne polymerization.

What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Basic Question

  • Microwave rotational spectroscopy : Resolves bond angles and lengths in 1,4-pentadiyne derivatives, critical for confirming triple-bond positions .
  • NMR spectroscopy :
    • ¹H NMR : Identify protons adjacent to the piperidyl group (δ 2.5–3.5 ppm for N–CH₂) and hydroxyl protons (broad singlet near δ 1.5–2.5 ppm).
    • ¹³C NMR : Detect sp-hybridized carbons (δ 70–100 ppm for C≡C) and piperidyl carbons (δ 40–60 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁NO, [M+H]⁺ = 162.0913) and fragmentation patterns .

Q. Interpretation challenges :

  • Overlapping signals from the piperidyl ring and diyne backbone require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

How does the presence of the 4-piperidyl group influence the reactivity of 1,4-pentadiyne derivatives in transition-metal-catalyzed reactions, and what mechanistic insights exist?

Advanced Question
The 4-piperidyl group:

  • Modulates electronic effects : The nitrogen lone pair increases electron density at the diyne termini, facilitating oxidative addition in Pd/Cu-catalyzed couplings .
  • Directs regioselectivity : In hydroamination reactions, internal diynes (e.g., 1,4-pentadiyne) favor pyrrole formation, while terminal diynes yield Markovnikov products .
  • Stabilizes intermediates : Computational studies suggest the piperidyl group stabilizes metal-alkynyl intermediates via chelation, reducing side reactions .

Q. Mechanistic validation :

  • Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps in hydroamination .

What computational methods (e.g., DFT functionals, basis sets) are optimal for modeling the electronic structure and thermodynamic properties of this compound?

Advanced Question

  • DFT functionals :
    • Hybrid functionals (e.g., B3LYP) : Accurately predict bond dissociation energies (BDEs) for C≡C and O–H bonds .
    • Meta-GGA functionals (e.g., M06-2X) : Better suited for non-covalent interactions (e.g., hydrogen bonding between hydroxyl and piperidyl groups) .
  • Basis sets :
    • cc-pVTZ : Captures correlation effects in conjugated diynes .
    • LANL2DZ : For metal-catalyzed reaction modeling (e.g., CuI interactions) .

Validation : Compare computed IR spectra with experimental data to assess functional accuracy .

How should researchers address discrepancies in reported reaction outcomes when using 1,4-pentadiyne derivatives under varying catalytic conditions?

Q. Methodological Focus

  • Controlled variable testing : Systematically vary catalysts (e.g., CuI vs. Pd(PPh₃)₄), solvents (polar vs. nonpolar), and temperatures to identify critical factors .
  • Byproduct analysis : Use GC-MS or HPLC to detect intermediates (e.g., dimerized diynes or oxidized species) .
  • Computational modeling : Identify competing transition states (e.g., hydroamination vs. polymerization pathways) using DFT .

Case study : In hydroamination, CuI favors pyrrole formation, while Ni catalysts may promote undesired cyclotrimerization .

What are the key safety considerations for handling this compound in laboratory settings, based on its physicochemical properties?

Basic Question

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent diyne degradation or moisture absorption .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Spill management : Neutralize residues with sand or vermiculite; avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
Reactant of Route 2
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne

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